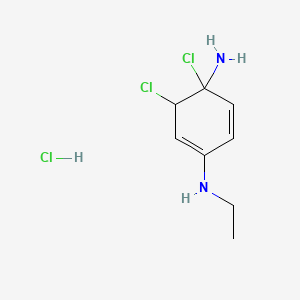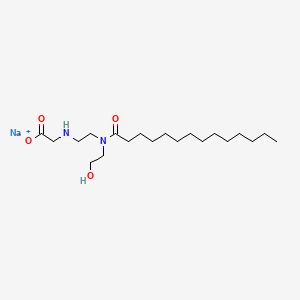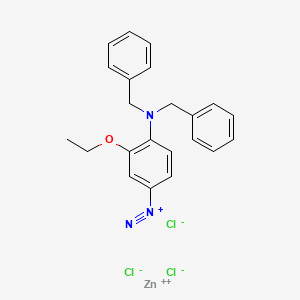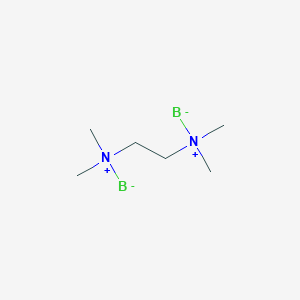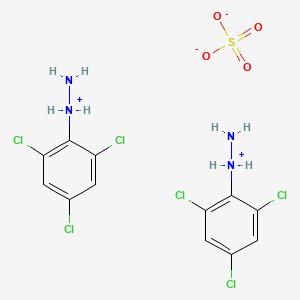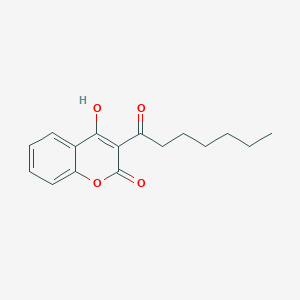
3-Heptanoyl-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanoyl-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. It is characterized by the presence of a heptanoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxy-2H-chromen-2-one with heptanoic acid or its derivatives. One common method includes the use of heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Heptanoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Heptanoyl-4-oxo-2H-chromen-2-one.
Reduction: 3-Heptanol-4-hydroxy-2H-chromen-2-one.
Substitution: 3-Heptanoyl-4-alkoxy-2H-chromen-2-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The biological activity of 3-Heptanoyl-4-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the presence of the hydroxy group, which can scavenge free radicals. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). Additionally, its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
3-Heptanoyl-4-hydroxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
3-Acetyl-4-hydroxy-2H-chromen-2-one: Similar structure but with an acetyl group instead of a heptanoyl group. It exhibits different biological activities and physicochemical properties.
3-Cinnamoyl-4-hydroxy-2H-chromen-2-one: Contains a cinnamoyl group, known for its antimalarial activity.
3-Acetoacetyl-2H-chromen-2-one: Features an acetoacetyl group, used in the synthesis of various heterocyclic compounds
The uniqueness of this compound lies in its specific heptanoyl substitution, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
20924-68-9 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-heptanoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H18O4/c1-2-3-4-5-9-12(17)14-15(18)11-8-6-7-10-13(11)20-16(14)19/h6-8,10,18H,2-5,9H2,1H3 |
InChI Key |
FGRHRQQUUCLZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


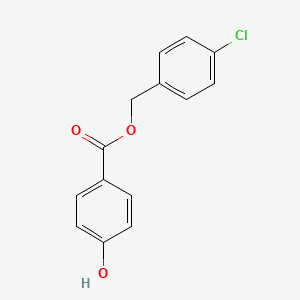
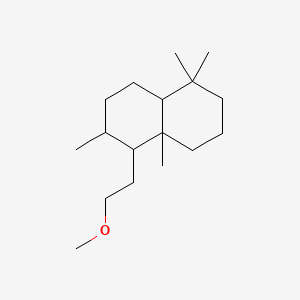
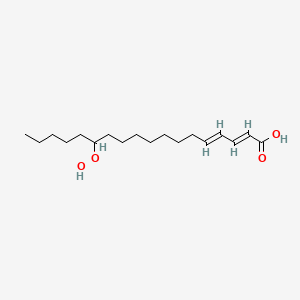
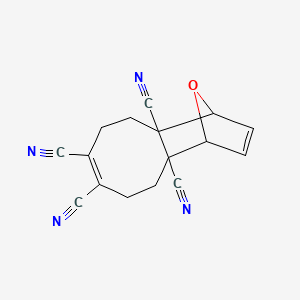
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)


